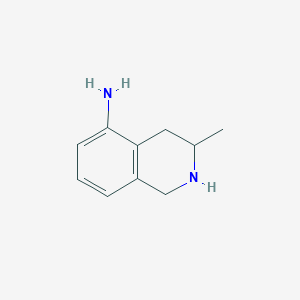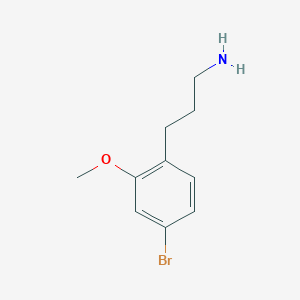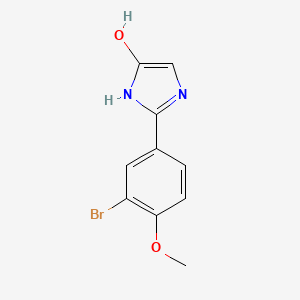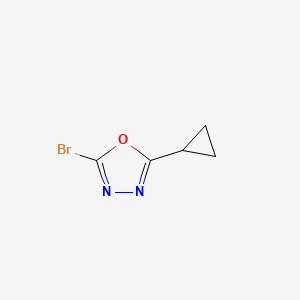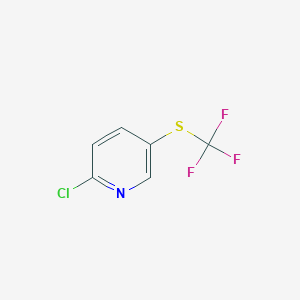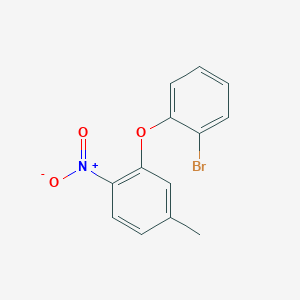
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is a compound with a wide range of applications in scientific research. This compound is used in a variety of experiments, from synthesis to biochemical and physiological research.
Applications De Recherche Scientifique
Medicine: Neuroimaging
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene derivatives have been explored for their potential in neuroimaging. Compounds like (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine, a derivative iodinated at position 2 of the phenoxy ring, have been synthesized and evaluated for imaging brain norepinephrine transporter (NET) using SPECT . This application is crucial for diagnosing psychiatric and neuronal disorders.
Materials Science: Polymer Synthesis
In materials science, this compound serves as a precursor for synthesizing polymers with specific electronic properties. The bromophenoxy group can be used to introduce cross-linking sites or to modify the electronic characteristics of the polymer backbone, which is essential for creating advanced materials for electronic applications .
Environmental Science: Pollutant Degradation
The bromophenoxy moiety within the compound structure could be utilized in the development of novel catalysts for environmental applications, such as the degradation of pollutants. These catalysts can help in breaking down harmful organic compounds in water and soil, aiding in environmental cleanup efforts .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, derivatives of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene can be used as standards in chromatography to help identify and quantify similar compounds in mixtures. This is particularly useful in quality control processes in pharmaceutical manufacturing .
Organic Synthesis: Benzofuran Synthesis
This compound is valuable in organic synthesis, particularly in the synthesis of benzofuran derivatives. Benzofurans are important heterocyclic compounds that are part of many natural products and pharmaceuticals. The bromophenoxy group can act as a directing group in metal-catalyzed cyclization reactions to form benzofuran rings .
Pharmacology: Drug Development
In pharmacology, the compound’s structure can be modified to create new drug candidates. For example, derivatives like (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid have been studied for their biological activities and potential therapeutic applications .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The bromophenoxy group may also participate in halogen bonding, a type of non-covalent interaction that can significantly influence the binding affinity of the compound to its targets .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Pharmacokinetics
Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and the physiological condition of the individual .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of gene expression, and induction of cell death
Action Environment
The action, efficacy, and stability of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with the compound, and the physiological condition of the individual .
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-4-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-6-7-11(15(16)17)13(8-9)18-12-5-3-2-4-10(12)14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBCKMNZVMMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)


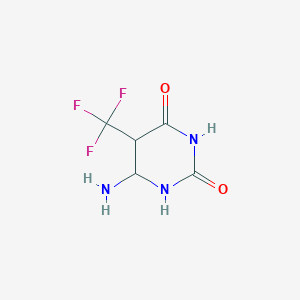
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)
